2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
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Overview
Description
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups, as well as an aldehyde functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target the benzylic position in biochemical reactions .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it may participate in free radical bromination, nucleophilic substitution, and oxidation at the benzylic position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a trifluoromethyl-substituted pyridine derivative, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to achieve the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, various nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid.
Reduction: 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde: Similar structure but without the bromine atom, which may affect its reactivity and applications.
Uniqueness
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the trifluoromethyl group enhances its stability and lipophilicity .
Properties
IUPAC Name |
2-bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO/c8-6-5(9)3(2-14)1-4(13-6)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRGGWXCGRSGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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